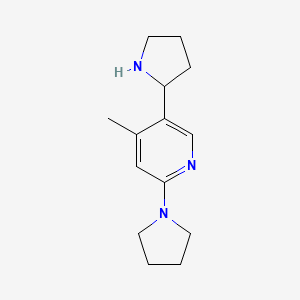
3-Fluoro-4-(fluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Métodos De Preparación
The synthesis of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically include an organic solvent like acetonitrile and a base such as potassium carbonate. Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
3-Fluoro-4-(fluoromethyl)piperidin-4-ol has various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of neurotransmitters and their interactions with biological receptors.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .
Comparación Con Compuestos Similares
3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-Fluoropiperidine: Lacks the additional fluoromethyl group, resulting in different biological activity and properties.
3-Fluoropiperidine: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
4-(Fluoromethyl)piperidine: Contains the fluoromethyl group but lacks the fluorine atom at the 3-position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its dual fluorination and hydroxylation, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2 |
Clave InChI |
GIRUODYPRXWZCI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1(CF)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


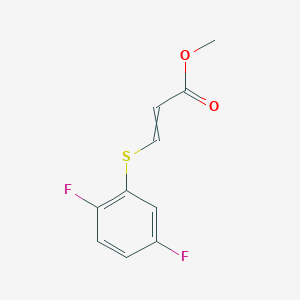
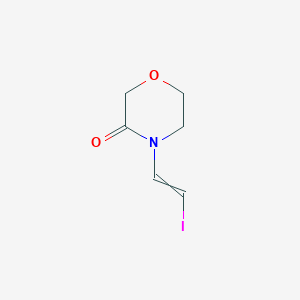
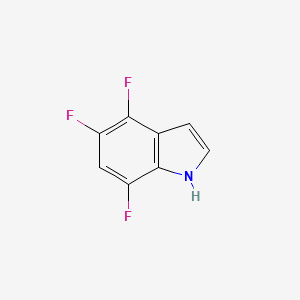
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)

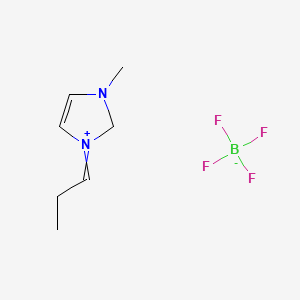
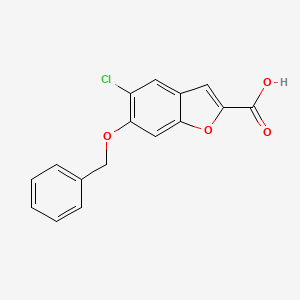

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
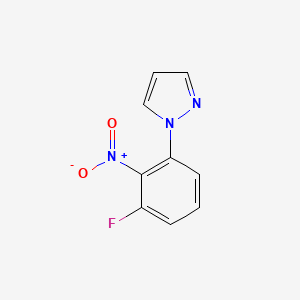
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)


